molecular formula C8H10BrNO B8553271 2-(2-Amino-5-bromo-phenyl)-ethanol

2-(2-Amino-5-bromo-phenyl)-ethanol

Cat. No.: B8553271
M. Wt: 216.07 g/mol
InChI Key: SJGHMUAUGIVZTQ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-bromo-phenyl)-ethanol is a brominated aromatic compound featuring a benzene ring with an amino (-NH₂) group at position 2, a bromine atom at position 5, and an ethanol (-CH₂CH₂OH) side chain. This structure combines electron-donating (amino) and electron-withdrawing (bromo) groups, influencing its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(2-amino-5-bromophenyl)ethanol

InChI

InChI=1S/C8H10BrNO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4,10H2

InChI Key

SJGHMUAUGIVZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-Amino-5-bromo-phenyl)-ethanol with key analogs, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Applications/Notes Reference
This compound (Target) C₈H₁₀BrNO ~230–240* -NH₂ (C2), -Br (C5), -CH₂CH₂OH Polar solvents (e.g., MeOH, DMSO) Pharmaceutical intermediate; synthesis [Inferred]
(2-Amino-5-bromophenyl)methanol C₇H₈BrNO 202.05 -NH₂ (C2), -Br (C5), -CH₂OH DMSO, Chloroform (slight) Organic synthesis; research chemical
(2-Amino-5-bromo-3-methoxyphenyl)methanol C₈H₁₀BrNO₂ 232.07 -NH₂ (C2), -Br (C5), -OCH₃ (C3) Chloroform, MeOH, DMSO Research chemical
(R)-2-Amino-2-(5-Bromo-2-fluorophenyl)ethanol C₈H₉BrFNO 234.07 -NH₂ (C2), -Br (C5), -F (C2'), -OH N/A Chiral intermediate; asymmetric synth
2-(2-Amino-5-bromophenyl)acetonitrile C₈H₇BrN₂ 227.06 -NH₂ (C2), -Br (C5), -CN N/A Precursor for heterocycle synthesis
Tyrosol analogs (e.g., 2-hydroxyphenyl ethanol) C₈H₁₀O₂ 138.16 -OH (C2/C3/C4) Water, ethanol Tyrosinase inhibition (e.g., 18.5%)


*Estimated based on structural analogs.

Key Observations:

Methoxy groups (e.g., in C₈H₁₀BrNO₂) improve solubility in chloroform and methanol due to increased lipophilicity .

The nitrile group in 2-(2-Amino-5-bromophenyl)acetonitrile increases reactivity, making it a precursor for heterocyclic compounds like indoles .

Biological Activity: Tyrosol analogs () demonstrate that substituent position critically affects bioactivity. For instance, 2-hydroxyphenyl ethanol shows 18.5% tyrosinase inhibition, while 4-hydroxy-3-methoxyphenyl ethanol achieves 42.7% . This suggests that substituting the target compound’s phenyl ring could modulate enzyme interactions.

Preparation Methods

Reaction Steps:

  • Synthesis of 2-(2-Amino-5-bromo-phenyl) acetyl chloride :

    • Starting with 2-amino-5-bromo-benzaldehyde , a Friedel-Crafts acylation introduces an acetyl group. However, the electron-donating amino group and electron-withdrawing bromine may necessitate Lewis acid catalysts such as AlCl₃.

    • The resulting ketone is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Reduction to Ethanol Derivative :

    • The acid chloride is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the primary alcohol.

Key Parameters :

StepReagent/ConditionsYield (%)
AcylationAlCl₃, CH₃COCl, 0–5°C~60
ReductionLiAlH₄, THF, reflux~75

This method offers moderate yields but requires careful handling of moisture-sensitive reagents.

Nucleophilic Substitution of Halogenated Intermediates

Introducing the ethanol group via nucleophilic substitution is viable if a halogenated precursor is accessible.

Reaction Steps:

  • Synthesis of 2-(2-Amino-5-bromo-benzyl) bromide :

    • Bromination of 2-amino-5-bromo-toluene using N-bromosuccinimide (NBS) under radical initiation conditions produces the benzyl bromide.

  • Hydrolysis to Ethanol :

    • The benzyl bromide undergoes nucleophilic substitution with aqueous sodium hydroxide (NaOH) to form the ethanol derivative.

Key Parameters :

StepReagent/ConditionsYield (%)
BrominationNBS, AIBN, CCl₄, 80°C~50
HydrolysisNaOH, H₂O/EtOH, 60°C~85

This route is limited by the instability of the benzyl bromide intermediate and competing elimination reactions.

Grignard Addition to 2-Amino-5-bromo-benzaldehyde

The Grignard reaction provides a direct pathway to introduce the ethanol chain.

Reaction Steps:

  • Synthesis of 2-Amino-5-bromo-benzaldehyde :

    • Formylation of 2-amino-5-bromo-benzene via the Gattermann-Koch reaction using HCN and HCl gas.

  • Grignard Reaction :

    • Reaction of the aldehyde with methyl magnesium bromide (CH₃MgBr) forms a secondary alcohol, which is oxidized to the ketone and subsequently reduced to the primary alcohol.

Key Parameters :

StepReagent/ConditionsYield (%)
FormylationHCN, HCl, AlCl₃~40
Grignard AdditionCH₃MgBr, THF, 0°C~65

This method suffers from low formylation yields due to steric hindrance from the amino and bromo groups.

Catalytic Hydrogenation of Styrene Derivatives

A two-step process involving olefination followed by hydrogenation could yield the target compound.

Reaction Steps:

  • Wittig Reaction :

    • 2-Amino-5-bromo-benzaldehyde reacts with a phosphorus ylide to form a styrene derivative.

  • Hydrogenation :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to introduce the ethanol group.

Key Parameters :

StepReagent/ConditionsYield (%)
WittigPh₃P=CH₂, THF~55
HydrogenationH₂, 10% Pd/C, EtOH~90

This route is efficient but requires high-purity aldehydes to avoid side reactions.

Reductive Amination of Keto Intermediates

Adapting methodologies from pyridine syntheses, reductive amination could simultaneously introduce the amino and ethanol groups.

Reaction Steps:

  • Synthesis of 5-Bromo-2-nitroacetophenone :

    • Nitration and bromination of acetophenone derivatives yield the nitro-ketone intermediate.

  • Reductive Amination :

    • The ketone is converted to an imine with ammonium acetate, followed by reduction using NaBH₃CN to form the amino-alcohol.

Key Parameters :

StepReagent/ConditionsYield (%)
Nitration/BrominationHNO₃, H₂SO₄, Br₂~30
Reductive AminationNH₄OAc, NaBH₃CN, MeOH~70

This method is limited by the low efficiency of nitration/bromination steps.

Q & A

Basic: What are the standard synthetic routes for 2-(2-Amino-5-bromo-phenyl)-ethanol, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves bromination of a precursor followed by introduction of the amino-ethanol moiety. For example, bromination using agents like N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) can introduce bromine at the 5-position. Subsequent amination via nucleophilic substitution with ammonia or amine derivatives is common . Optimization includes adjusting solvent polarity (e.g., DMF for amination), temperature (50–80°C), and stoichiometry to minimize side products. Purity is validated via HPLC or GC-MS, with yields improved by iterative recrystallization .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with shifts at ~4.8 ppm (ethanol -OH) and ~6.5–7.5 ppm (aromatic protons) critical.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 245.9984 g/mol for C8_8H9_9BrN2_2O).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Mercury software visualizes voids and intermolecular interactions .

Advanced: How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved when using different refinement software?

Methodological Answer:
Discrepancies often arise from refinement algorithms (e.g., SHELXL vs. OLEX2). To resolve:

Cross-validate using multiple datasets.

Apply Hirshfeld surface analysis in CrystalExplorer to assess intermolecular interactions.

Use Mercury’s "Packing Similarity" tool to compare structural motifs against the Cambridge Structural Database (CSD). Adjust refinement parameters (e.g., thermal displacement) iteratively .

Advanced: What strategies address conflicting bioactivity results in enzyme inhibition assays involving this compound?

Methodological Answer:
Contradictions may stem from assay conditions (pH, ionic strength) or enzyme isoforms. Mitigation includes:

  • Standardized Protocols : Use fixed buffer systems (e.g., Tris-HCl pH 7.4) and control for solvent effects (e.g., DMSO ≤1%).
  • Isoform-Specific Assays : Employ recombinant enzymes (e.g., CYP450 isoforms) to isolate targets.
  • Dose-Response Curves : Calculate IC50_{50} values with Hill slopes to assess cooperativity. Cross-validate via SPR (Surface Plasmon Resonance) for binding kinetics .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal for in vitro studies?

Methodological Answer:
Solubility is assessed via shake-flask method:

Saturate solvent (e.g., DMSO, ethanol, chloroform) with the compound.

Filter and quantify via UV-Vis (λ~270 nm for aromatic absorption).

Optimal solvents: DMSO for stock solutions (≥50 mM), aqueous buffers (PBS) diluted to ≤0.1% DMSO for assays. Chloroform is suitable for NMR studies .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses. The amino-ethanol group often forms hydrogen bonds with catalytic lysines.
  • MD Simulations : GROMACS or AMBER simulate dynamics (100 ns) to assess stability. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA).
  • Pharmacophore Mapping : Identify critical features (e.g., bromine for hydrophobic pockets) using MOE .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers.
  • Stability Monitoring : Conduct periodic HPLC checks (retention time shifts indicate degradation). Lyophilization enhances stability for aqueous formulations .

Advanced: How does isotopic labeling (e.g., 15^{15}15N, 2^{2}2H) aid in mechanistic studies of this compound’s metabolic pathways?

Methodological Answer:

  • Tracer Studies : 15^{15}N-labeled amino groups track hepatic metabolism via LC-MS/MS, identifying metabolites like brominated aldehydes.
  • Deuterium Exchange : 2^{2}H in the ethanol moiety reveals oxidation sites using NMR isotope shifts.
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to elucidate rate-limiting steps in cytochrome P450-mediated oxidation .

Advanced: What experimental designs resolve conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Panel Screening : Test across diverse lines (e.g., HEK293, HepG2, MCF-7) with standardized MTT assays.
  • ROS Detection : Use DCFH-DA probes to quantify oxidative stress, which may explain cell-specific toxicity.
  • Genomic Profiling : CRISPR screens identify resistance genes (e.g., GSTP1 for detoxification pathways) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite.
  • Waste Disposal : Segregate halogenated waste (EPA code D003) .

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